molecular formula C13H17ClN2O2 B042257 tert-Butyl 3-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate CAS No. 625099-34-5

tert-Butyl 3-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Cat. No. B042257
M. Wt: 268.74 g/mol
InChI Key: KLMLPIQCXQLHKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves starting with tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with an aromatic aldehyde to afford Schiff base compounds. These compounds are characterized using spectroscopic methods and X-ray crystallography, highlighting a methodological approach to synthesizing complex molecules with specific functional groups (Çolak et al., 2021).

Molecular Structure Analysis

X-ray studies have revealed intricate details about similar compounds, such as the orientation of side chains and the presence of intramolecular hydrogen bonds, which play a crucial role in stabilizing the molecular and crystal structure. These insights are crucial for understanding how structural nuances affect the overall properties of the compound (Didierjean et al., 2004).

Chemical Reactions and Properties

Research into similar compounds has elucidated various chemical reactions, including nucleophilic substitution, oxidation, and halogenation, leading to the creation of intermediates for further chemical synthesis. These processes underscore the compound's reactivity and potential for further modification (Zhang et al., 2018).

Physical Properties Analysis

The physical properties, such as crystal structure and solubility, are influenced by the molecular structure. For example, X-ray diffraction analysis provides insights into the compound's crystalline form and packing, which are important for its material applications (Moriguchi et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be inferred from studies on similar compounds. For instance, the oxidation and chlorination reactions of related molecules reveal the compound's potential for undergoing various chemical transformations, further expanding its utility in chemical synthesis (Schneider et al., 1984).

Scientific Research Applications

Combinatorial Synthesis in Heterocyclic Chemistry

A significant application of tert-Butyl 3-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is in the field of heterocyclic chemistry, particularly in the combinatorial synthesis of fused tetracyclic heterocycles. This compound reacts with aromatic aldehydes and different amines to produce a variety of naphthyridine derivatives. These synthesized compounds have potential applications in medicinal chemistry due to their structural significance (Li et al., 2013).

Enantioselective Fluorescence Sensing

Tert-Butyl 3-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate plays a crucial role in the synthesis of enantioselective fluorescence sensors. These sensors are capable of accurately measuring the total amount and enantiomeric excess of chiral amino alcohols, highlighting its importance in analytical chemistry and stereochemistry (Liu et al., 2008).

Catalyst-Free Synthesis of Naphthyridine Derivatives

This compound is also utilized in the synthesis of naphtho[1,6]naphthyridine derivatives under catalyst-free conditions. The process involves a three-component reaction providing high yields, indicating its utility in organic synthesis and chemical intermediate production (Mu et al., 2015).

properties

IUPAC Name

tert-butyl 3-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-5-4-11-9(8-16)6-10(14)7-15-11/h6-7H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMLPIQCXQLHKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634793
Record name tert-Butyl 3-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

CAS RN

625099-34-5
Record name 1,1-Dimethylethyl 3-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625099-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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